molecular formula C14H9F6NO B1382795 4-Amino-3-(trifluoromethoxy)-3'-(trifluoromethyl)biphenyl CAS No. 1261603-07-9

4-Amino-3-(trifluoromethoxy)-3'-(trifluoromethyl)biphenyl

Cat. No. B1382795
CAS RN: 1261603-07-9
M. Wt: 321.22 g/mol
InChI Key: FZXPQTRUDOJFGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-(trifluoromethoxy)-3'-(trifluoromethyl)biphenyl, commonly known as 4-APTFMB, is a synthetic compound that has been studied for its potential applications in scientific research. It is a white crystalline solid that is soluble in organic solvents and has been used as a reagent in organic synthesis. 4-APTFMB has been studied for its ability to modulate the activity of various enzymes and receptors, and has been used in a variety of experiments to study the effects of drug action on various biochemical and physiological systems. In

Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group is increasingly significant in pharmaceuticals due to its ability to enhance the bioactivity and stability of therapeutic compounds . The presence of both trifluoromethoxy and trifluoromethyl groups in this biphenyl compound could potentially lead to the development of novel drugs with improved pharmacokinetic properties.

Agrochemical Formulation

Similar to pharmaceuticals, the trifluoromethyl group plays a crucial role in agrochemicals. It can improve the efficacy and longevity of pesticides and herbicides. Researchers are exploring the use of such compounds in developing new agrochemical formulations that are more potent and environmentally friendly .

Material Science

In material science, the incorporation of fluorinated biphenyls can lead to the creation of materials with unique properties, such as increased resistance to solvents and thermal stability. This compound could be used to synthesize advanced polymers or coatings with specific desired characteristics .

properties

IUPAC Name

2-(trifluoromethoxy)-4-[3-(trifluoromethyl)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F6NO/c15-13(16,17)10-3-1-2-8(6-10)9-4-5-11(21)12(7-9)22-14(18,19)20/h1-7H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXPQTRUDOJFGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-(trifluoromethoxy)-3'-(trifluoromethyl)biphenyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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